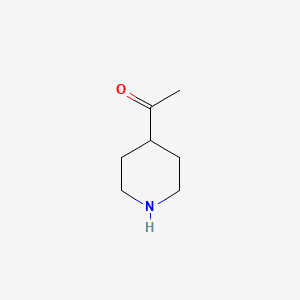

1-(Piperidin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNLQJRBZHAGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369100 | |

| Record name | 1-(Piperidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-11-2 | |

| Record name | 1-(Piperidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-(Piperidin-4-yl)ethanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(Piperidin-4-yl)ethanone, a key building block in medicinal chemistry and drug development. This document summarizes its physicochemical characteristics, structural information, and provides detailed experimental protocols for its synthesis and purification.

Core Chemical Properties

This compound, also known as 4-acetylpiperidine, is a heterocyclic ketone with a piperidine ring substituted at the 4-position with an acetyl group. It is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds. The hydrochloride salt is a common and stable form of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Acetylpiperidine | N/A |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 156-157 °C (hydrochloride salt) | [2] |

| Boiling Point | 183.7±40.0 °C (Predicted for trifluoro-derivative) | [3] |

| pKa | 9.26±0.10 (Predicted for trifluoro-derivative) | [3] |

Structural Information

The structural details of this compound are crucial for understanding its reactivity and role in molecular interactions.

| Identifier | Value | Source |

| CAS Number | 30818-11-2 (free base) | [1] |

| 89895-06-7 (hydrochloride salt) | [2][4] | |

| Canonical SMILES | CC(=O)C1CCNCC1 | [1] |

| InChI Key | BWWUETLSKAKGGM-UHFFFAOYSA-N | [5] |

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of a Boc-protected intermediate followed by deprotection.

Step 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

This procedure is adapted from the synthesis of related compounds.[6]

Materials:

-

tert-Butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

2 N Hydrochloric acid

-

6 N Sodium hydroxide

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (1.3 equivalents) to the solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

-

Quench the reaction by the slow addition of 2 N hydrochloric acid.

-

Basify the mixture to pH 10 with 6 N sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 10:1 v/v) as the eluent to yield pure tert-butyl 4-acetylpiperidine-1-carboxylate.[6]

Step 2: Deprotection of tert-Butyl 4-acetylpiperidine-1-carboxylate

The Boc protecting group can be removed under acidic conditions using either trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Method A: Deprotection using Trifluoroacetic Acid (TFA) [7][8]

Materials:

-

tert-Butyl 4-acetylpiperidine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the Boc-protected piperidine in anhydrous DCM (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v, a 1:1 mixture with DCM is common).

-

Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Method B: Deprotection using Hydrochloric Acid (HCl) [9]

Materials:

-

tert-Butyl 4-acetylpiperidine-1-carboxylate

-

4M HCl in dioxane

-

Dioxane

-

Methanol

-

Ammonia in Methanol (4N)

-

Solid-phase extraction (SCX) column

Procedure:

-

Dissolve the Boc-protected piperidine in dioxane.

-

Add 4M HCl in dioxane and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent in vacuo.

-

Dissolve the resulting solid in methanol and pass it through an SCX column.

-

Elute the column with 4N ammonia in methanol.

-

Concentrate the methanolic solution under reduced pressure to obtain the free base, this compound.

Experimental Workflow Diagram:

Caption: Synthetic pathways to this compound.

Spectroscopic Data

Predicted ¹H NMR Chemical Shifts for 1-(1-acetylpiperidin-4-yl)ethanone (in CDCl₃, 400 MHz):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| C-acetyl CH₃ | ~ 2.15 | Singlet | 3H |

| N-acetyl CH₃ | ~ 2.10 | Singlet | 3H |

| Piperidine H-2,6 eq | ~ 4.5 - 3.8 | Multiplet | 2H |

| Piperidine H-2,6 ax | ~ 3.1 - 2.6 | Multiplet | 2H |

| Piperidine H-4 | ~ 2.8 - 2.4 | Multiplet | 1H |

| Piperidine H-3,5 eq | ~ 1.9 - 1.7 | Multiplet | 2H |

| Piperidine H-3,5 ax | ~ 1.6 - 1.4 | Multiplet | 2H |

Predicted ¹³C NMR Chemical Shifts for 1-(1-acetylpiperidin-4-yl)ethanone (in CDCl₃, 100 MHz):

| Carbon | Chemical Shift (ppm) |

| C=O (Ketone) | ~ 209 |

| C=O (Amide) | ~ 169 |

| C-4 (Piperidine) | ~ 48 |

| C-2,6 (Piperidine) | ~ 45 & ~40 (due to rotamers) |

| C-3,5 (Piperidine) | ~ 28 |

| C-acetyl CH₃ | ~ 28 |

Note: For this compound, the signals corresponding to the N-acetyl group would be absent, and the chemical shifts of the piperidine ring protons and carbons would be shifted due to the presence of the free secondary amine.

Safety Information

The hydrochloride salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Pictogram:

-

GHS07 (Exclamation mark)[5]

References

- 1. chemscene.com [chemscene.com]

- 2. biosynce.com [biosynce.com]

- 3. Cas 866929-67-1,2,2,2-TRIFLUORO-1-(PIPERIDIN-4-YL)ETHANONE | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound hydrochloride | 89895-06-7 [sigmaaldrich.com]

- 6. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester CAS#: 206989-61-9 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

An In-Depth Technical Guide to 1-(Piperidin-4-yl)ethanone and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)ethanone, a key chemical intermediate with significant potential in pharmaceutical research and development. The document details its chemical identifiers, physicochemical properties, plausible synthetic routes, and its putative role as a ligand for the sigma-1 receptor, a target of interest for various neurological and psychiatric disorders.

Chemical Identifiers and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with an acetyl group at the 4-position. It is most commonly available and utilized as its hydrochloride salt to enhance stability and ease of handling. The chemical identifiers and key physicochemical properties for both the free base and the hydrochloride salt are summarized below.

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 30818-11-2[1] | 89895-06-7[2][3] |

| IUPAC Name | This compound[1] | 1-(4-piperidinyl)ethanone hydrochloride[3] |

| Synonyms | 4-Acetylpiperidine | 4-Acetylpiperidinium chloride[2] |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO[2] |

| SMILES | CC(=O)C1CCNCC1[1] | CC(C1CCNCC1)=O.[H]Cl[2] |

| InChI Key | STNLQJRBZHAGSO-UHFFFAOYSA-N[1] | BWWUETLSKAKGGM-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Weight | 127.19 g/mol [1] | 163.65 g/mol [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid |

| Melting Point | Not specified | 156-157 °C |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| Purity | ≥95% (typical)[1] | ≥97% (typical)[2] |

Experimental Protocols: Synthesis of this compound Hydrochloride

A plausible synthetic workflow for this compound Hydrochloride.

Detailed Methodology (Adapted from related procedures):

Step 1: Synthesis of 1-Benzyl-4-keto-3-piperidinecarboxylic acid methyl ester In a flame-dried round-bottom flask under an inert atmosphere, sodium metal is added to anhydrous toluene. The mixture is heated to reflux, and N-benzyl-bis(β-propionic acid methyl ester) is added dropwise. The reaction is refluxed for several hours until the consumption of the starting material is observed by TLC. After cooling, the reaction is quenched with methanol and then water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-4-piperidone The crude product from Step 1 is refluxed in an aqueous solution of hydrochloric acid for several hours. The reaction mixture is then cooled and neutralized with a sodium hydroxide solution to a pH of 8-9. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford 1-benzyl-4-piperidone.

Step 3: Synthesis of 1-Benzyl-4-acetyl-4-hydroxypiperidine To a solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the tertiary alcohol.

Step 4: Synthesis of 1-Benzyl-4-acetylpiperidine The alcohol from Step 3 is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) or subjected to Swern oxidation conditions. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel and celite, and the filtrate is concentrated to yield the crude ketone, which can be purified by column chromatography.

Step 5: Synthesis of this compound Hydrochloride 1-Benzyl-4-acetylpiperidine is dissolved in ethanol containing hydrochloric acid. Palladium on carbon (10%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield this compound hydrochloride as a solid, which can be recrystallized from an appropriate solvent system like methanol/diethyl ether.

Biological Activity and Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Molecules containing this motif have shown a high affinity for a variety of biological targets, with a notable interest in the sigma-1 receptor (σ1R).

The sigma-1 receptor is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. The dysregulation of sigma-1 receptor function has been implicated in a range of disorders, making it a promising therapeutic target.

While there is no direct experimental evidence in the searched literature quantifying the binding affinity of this compound for the sigma-1 receptor, its structural similarity to known sigma-1 receptor ligands strongly suggests that it may interact with this target. The general signaling pathway of the sigma-1 receptor is depicted below.

Simplified Sigma-1 Receptor Signaling Pathway.

Further research, including competitive binding assays and functional studies, is necessary to definitively characterize the interaction of this compound with the sigma-1 receptor and to explore its potential therapeutic applications.

Conclusion

This compound and its hydrochloride salt are valuable chemical entities for drug discovery and development. This guide has provided a detailed summary of their chemical identifiers, physicochemical properties, and a plausible synthetic route. The likely interaction with the sigma-1 receptor highlights a promising avenue for future research into novel therapeutics for neurological and psychiatric conditions. The information presented herein is intended to serve as a foundational resource for scientists and researchers working in this exciting field.

References

Spectroscopic Profile of 1-(Piperidin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-4-yl)ethanone. The information presented herein is essential for the identification, characterization, and quality control of this piperidine derivative in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃NO

-

Molecular Weight: 127.18 g/mol

-

CAS Number: 89895-06-7 (for the hydrochloride salt)[1][2][3][4]

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (C-acetyl CH₃) | ~ 2.15 | Singlet | 3H |

| H-b (Piperidine H-2,6 eq) | ~ 3.10 | Multiplet | 2H |

| H-c (Piperidine H-2,6 ax) | ~ 2.60 | Multiplet | 2H |

| H-d (Piperidine H-4) | ~ 2.45 | Multiplet | 1H |

| H-e (Piperidine H-3,5 eq) | ~ 1.80 | Multiplet | 2H |

| H-f (Piperidine H-3,5 ax) | ~ 1.60 | Multiplet | 2H |

| H-g (Piperidine NH) | ~ 1.50 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (Ketone) | ~ 209 |

| C-4 (Piperidine) | ~ 48 |

| C-2,6 (Piperidine) | ~ 46 |

| C-3,5 (Piperidine) | ~ 29 |

| C-acetyl CH₃ | ~ 28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Ketone) | 1710 - 1720 | Strong, Sharp |

| C-N Stretch (Piperidine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 84 | [M - COCH₃]⁺ |

| 43 | [COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain a homogeneous field.

-

For ¹H NMR, acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI for GC-MS):

-

Set the ion source to the appropriate temperature (e.g., 200-250 °C).

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 40-300.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Piperidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(Piperidin-4-yl)ethanone, focusing on its solubility and stability. The information presented herein is critical for researchers and professionals involved in drug discovery, formulation development, and quality control. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies and theoretical considerations for determining these crucial parameters, adhering to industry-standard guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is a fundamental step in its development. The following tables outline the expected data to be generated from solubility studies.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 4 | Data not available | Shake-Flask |

| Purified Water | 25 | Data not available | Shake-Flask |

| Purified Water | 37 | Data not available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 | Data not available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

Table 2: Kinetic Solubility of this compound

| Solvent System | Temperature (°C) | Kinetic Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data not available | Nephelometry/Turbidimetry |

Stability Profile

Evaluating the stability of this compound under various stress conditions is mandated by regulatory guidelines to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are instrumental in identifying potential degradation products and establishing degradation pathways.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observations | % Degradation | Major Degradation Products |

| Hydrolytic | ||||

| Acidic | 0.1 N HCl, 60°C, 24h | Data not available | Data not available | Data not available |

| Neutral | Purified Water, 60°C, 24h | Data not available | Data not available | Data not available |

| Basic | 0.1 N NaOH, 60°C, 24h | Data not available | Data not available | Data not available |

| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |

| Thermal | 80°C, 48h (Solid State) | Data not available | Data not available | Data not available |

| Photolytic | ICH Q1B conditions (Solid State & Solution) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following sections describe standard experimental protocols that can be adapted for this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration/Centrifugation: Filter the collected supernatant through a suitable filter (e.g., 0.45 µm) or centrifuge at high speed to remove any remaining undissolved solid.

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability Indicating Method (SIM) Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.

Protocol:

-

Method Development: Develop a robust HPLC method, typically a reverse-phase method, capable of separating this compound from potential impurities and degradants. The method should be optimized for parameters such as column type, mobile phase composition, flow rate, and detector wavelength.

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to high temperature.

-

Photodegradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][2]

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that each peak corresponds to a single component.

-

Method Validation: The developed stability-indicating method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Caption: Hypothetical Metabolic Pathways of this compound.

Predicted Metabolic Pathways

Based on the known metabolism of other piperidine-containing drugs, several metabolic pathways can be predicted for this compound.[3][4] The primary routes of metabolism are likely to involve cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3][4]

-

N-Dealkylation: This is a common metabolic pathway for piperidine derivatives, which would involve the removal of the acetyl group to yield 4-acetylpiperidine.[3]

-

Hydroxylation: The piperidine ring is susceptible to hydroxylation at various positions, leading to the formation of more polar metabolites.

-

Oxidation: The ketone functional group could undergo reduction to a secondary alcohol.

-

Conjugation: The hydroxylated metabolites can undergo further phase II metabolism, such as glucuronidation, to facilitate excretion.

In silico tools can be employed to predict the sites of metabolism and the resulting metabolites, providing valuable guidance for experimental metabolism studies.[5][6][7]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently limited in the public domain, the outlined protocols and theoretical considerations offer a robust starting point for researchers and drug development professionals. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is paramount for generating high-quality data suitable for regulatory submissions.[8][9][10] Further experimental work is necessary to fully characterize the physicochemical properties of this compound.

References

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: Properties, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)ethanone hydrochloride, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed handling and safety protocols, and a plausible experimental approach for its synthesis and purification.

Core Properties

This compound hydrochloride, also known as 4-acetylpiperidine hydrochloride, is a solid, water-soluble organic compound. Its chemical structure consists of a piperidine ring substituted at the 4-position with an acetyl group, and it is supplied as a hydrochloride salt.

Chemical and Physical Data

A summary of the key quantitative data for this compound hydrochloride is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO | [1] |

| Molecular Weight | 163.65 g/mol | [1] |

| CAS Number | 89895-06-7 | [1][2] |

| Appearance | Solid | |

| Melting Point | 151-158 °C | [3] |

| IUPAC Name | This compound;hydrochloride | [4] |

| InChI Key | BWWUETLSKAKGGM-UHFFFAOYSA-N | |

| SMILES | CC(C1CCNCC1)=O.Cl | [1] |

| Purity | Typically >95% | [2] |

Computational Data

Computationally derived properties provide further insight into the molecule's behavior.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] |

| logP | 0.9968 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Safety and Handling

Proper handling of this compound hydrochloride is crucial to ensure laboratory safety. This compound is classified as a warning-level hazard.

Hazard Identification

The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive list of recommended handling procedures is provided in Table 2.

| Aspect | Protocol |

| Ventilation | Handle in a well-ventilated place. |

| Personal Protective Equipment | Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection. |

| Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere at room temperature. |

| Spill Response | Avoid dust formation. Evacuate personnel to safe areas. Collect and arrange for disposal in suitable, closed containers. |

Experimental Protocols

Plausible Synthesis of this compound hydrochloride

A potential synthetic route to this compound hydrochloride can be adapted from methods used for similar structures, such as the synthesis of 4-acetyl 4-phenyl piperidine hydrochloride.[7] A common precursor for such syntheses is 4-cyanopyridine.[8]

Step 1: Synthesis of 1-Benzyl-4-acetyl-4-cyanopiperidine

This step would involve the reaction of 1-benzyl-4-cyanopiperidine with a suitable acetylating agent.

Step 2: Hydrolysis and Decarboxylation to form 1-Benzyl-4-acetylpiperidine

Acidic or basic hydrolysis of the cyano group followed by decarboxylation would yield the N-benzylated intermediate.

Step 3: Debenzylation to form this compound

Catalytic hydrogenation is a common method for the removal of a benzyl protecting group.

Step 4: Formation of the Hydrochloride Salt

Treatment of the free base with hydrochloric acid would yield the final product, this compound hydrochloride.

The logical workflow for this proposed synthesis is depicted in the following diagram:

Caption: Plausible synthetic route to this compound hydrochloride.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Protocol:

-

Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room and elevated temperatures to identify a suitable solvent or solvent pair.

-

Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

The general workflow for purification by recrystallization is illustrated below:

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and signaling pathways associated with this compound hydrochloride. However, the piperidin-4-one core is a well-established pharmacophore found in a wide range of biologically active molecules, including those with antimicrobial, anticancer, and anti-HIV properties.[5][6] Its utility as a synthetic intermediate suggests that it is a valuable starting material for the development of novel therapeutic agents targeting various biological pathways.[9][10] For instance, derivatives of piperidine are known to act as acetylcholinesterase inhibitors.[11]

Conclusion

This compound hydrochloride is a valuable chemical intermediate with well-defined physical and chemical properties. Adherence to strict safety and handling protocols is essential when working with this compound. While specific biological activity data for this molecule is not currently available, its structural features make it a promising scaffold for the synthesis of novel drug candidates. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and handling of this important building block in medicinal chemistry and drug discovery. Further research is warranted to explore the potential pharmacological profile of derivatives synthesized from this versatile intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. Synthonix, Inc > 89895-06-7 | this compound hydrochloride [synthonix.com]

- 3. 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride [myskinrecipes.com]

- 4. 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 8. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. biosynce.com [biosynce.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(Piperidin-4-yl)ethanone from 4-Acetylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(piperidin-4-yl)ethanone from 4-acetylpyridine. The primary transformation involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation. This process is a fundamental reaction in medicinal chemistry, as the piperidine moiety is a prevalent scaffold in a vast array of pharmaceutical agents.[1] This document provides a comprehensive overview of the reaction, including a summary of catalytic systems, detailed experimental protocols, and visual representations of the synthetic pathway and experimental workflow.

Reaction Overview

The conversion of 4-acetylpyridine to this compound is achieved through the catalytic hydrogenation of the pyridine ring. This reaction requires a catalyst, typically a platinum group metal, and a source of hydrogen.[1][2] The presence of an acidic solvent, such as acetic acid, can facilitate the reduction by protonating the basic nitrogen atom of the pyridine ring.[1][2]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Catalytic Systems and Reaction Conditions

The selection of the catalyst and reaction conditions is crucial for the successful hydrogenation of 4-acetylpyridine. Various heterogeneous catalysts have been shown to be effective for the reduction of substituted pyridines. The following table summarizes common catalytic systems and typical reaction parameters.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Reference |

| Platinum(IV) oxide (PtO₂) | Acetic Acid | Room Temperature | 50-70 | 6-10 | [2] |

| Palladium on Carbon (Pd/C) | Methanol | 60 | 5-6 | 10 | [3] |

| Rhodium on Carbon | Not specified | Not specified | Lower atmospheric pressures | Not specified | [2] |

| Raney Nickel | Not specified | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

This section provides a detailed experimental protocol for the catalytic hydrogenation of 4-acetylpyridine using Platinum(IV) oxide (Adam's catalyst). This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[1][2]

3.1. Materials and Equipment

-

4-Acetylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

-

High-pressure reactor (autoclave) with a magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

3.2. Experimental Procedure

Workflow for Catalytic Hydrogenation:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable reaction vessel for a high-pressure reactor, dissolve 4-acetylpyridine (1.0 g) in glacial acetic acid (5 mL).[2]

-

Catalyst Addition: Carefully add the Platinum(IV) oxide (PtO₂) catalyst (5 mol%) to the solution.[1][2]

-

Hydrogenation: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2] Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[2]

-

Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas. Open the reactor and dilute the reaction mixture with ethyl acetate.[1]

-

Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).[1][2]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

-

Purification: The crude product can be further purified by distillation or column chromatography as necessary.[1]

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be taken.

-

Catalysts: Platinum and palladium catalysts can be pyrophoric, especially after use. They should be handled with care and never allowed to dry completely in the air.

-

Pressure Reactions: High-pressure reactions should only be performed by trained personnel using appropriate and certified equipment.

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 4-acetylpyridine via catalytic hydrogenation is a robust and well-established method. The choice of catalyst and optimization of reaction conditions are key to achieving high yields and purity. The protocol provided in this guide offers a reliable starting point for researchers in the field of medicinal and organic chemistry. Further optimization may be required depending on the scale and specific requirements of the synthesis.

References

An In-depth Technical Guide to the Catalytic Hydrogenation of 4-Acetylpyridine to 1-(Piperidin-4-yl)ethanone

Authored for: Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The transformation of pyridines to piperidines is a cornerstone of pharmaceutical and fine chemical synthesis, as the piperidine motif is a prevalent structural feature in a multitude of bioactive compounds and approved drugs.[1][2][3] The most atom-economical and direct route to these saturated heterocycles is the catalytic hydrogenation of the corresponding pyridine precursors.[1][2] This guide provides a detailed technical overview of the catalytic hydrogenation of 4-acetylpyridine to produce 1-(Piperidin-4-yl)ethanone, a valuable synthetic intermediate. It addresses the critical challenge of chemoselectivity: the preferential reduction of the aromatic pyridine ring while preserving the acetyl functional group. This document outlines effective catalytic systems, presents a comprehensive experimental protocol, and summarizes key reaction parameters to guide researchers in achieving high-yield, selective synthesis.

Introduction and Reaction Pathway

The hydrogenation of 4-acetylpyridine involves the saturation of the aromatic pyridine ring via the addition of three equivalents of molecular hydrogen. This reaction is challenging due to the inherent stability of the aromatic system, which necessitates potent catalytic systems, often involving high pressures or elevated temperatures.[1] A primary consideration for this specific transformation is achieving high chemoselectivity. The catalyst and reaction conditions must be optimized to favor the reduction of the pyridine ring over the reduction of the ketone in the acetyl group.

The desired reaction pathway is illustrated below. Platinum group metals are highly effective for this transformation, though catalyst choice is paramount to avoid the formation of the corresponding alcohol, 1-(piperidin-4-yl)ethanol, which can occur with certain catalysts like palladium under specific conditions.[4]

Caption: Reaction scheme for the catalytic hydrogenation of 4-acetylpyridine.

Overview of Catalytic Systems

The choice of catalyst is the most critical factor in the successful hydrogenation of substituted pyridines. The nitrogen atom in both the pyridine reactant and the piperidine product can act as a Lewis base and poison the catalyst surface.[1] This effect is often mitigated by conducting the reaction in an acidic medium, which protonates the nitrogen, thereby activating the ring towards reduction and preventing catalyst inhibition.[1][5][6] Below is a summary of common catalytic systems applicable to this transformation.

| Catalyst System | Typical Solvent | Pressure (bar) | Temperature (°C) | Catalyst Loading | Key Observations & Selectivity |

| PtO₂ (Adams' Catalyst) | Glacial Acetic Acid | 50 - 70 | Room Temp. | ~5 mol% | Highly effective and versatile for substituted pyridines. Acidic medium is crucial for activity and preventing catalyst poisoning.[5][6][7] |

| Rh₂O₃ | Trifluoroethanol (TFE) | 5 | 40 | 0.5 mol% | Highly active catalyst that operates under very mild conditions.[8][9] Shows good functional group tolerance.[2][9] |

| Rh/C | Various | 3 - 4 | Room Temp. | - | Effective under lower atmospheric pressures compared to other catalysts.[6] |

| Pd/C | Various, often with acid | Variable | Variable | - | Widely used but can be prone to reducing other functional groups; careful optimization is required for chemoselectivity.[1][4] |

| Ruthenium (e.g., RuO₂, Ru on support) | Various | High | High | - | Effective catalyst, though historical applications often required higher temperatures and pressures.[4][6] |

Detailed Experimental Protocol: PtO₂-Catalyzed Hydrogenation

This section provides a general yet detailed experimental procedure for the hydrogenation of 4-acetylpyridine using platinum(IV) oxide (PtO₂, Adams' catalyst), a robust and frequently cited method for this class of reaction.[5][6][7]

Materials and Equipment

-

Reactant: 4-Acetylpyridine (C₇H₇NO)

-

Catalyst: Platinum(IV) oxide (PtO₂)

-

Solvent: Glacial Acetic Acid

-

Reagents for Work-up: Ethyl acetate, Sodium Bicarbonate (or other base), Anhydrous Sodium Sulfate (Na₂SO₄), Celite®

-

Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar)

-

Equipment: High-pressure autoclave/reactor with gas inlet/outlet and magnetic stirring capabilities, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

Step-by-Step Procedure

-

Reactor Setup: To a clean, dry high-pressure reactor vessel, add 4-acetylpyridine (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of substrate).[1][5]

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if possible.[5][6]

-

System Purge: Securely seal the reactor. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by 3-5 purges with hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (50-70 bar).[5][6] Begin vigorous stirring and maintain the reaction at room temperature.

-

Monitoring: The reaction progress can be monitored by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.[5] Completion can be confirmed by analytical techniques such as TLC or GC-MS on a small, carefully depressurized and quenched aliquot.

-

Work-up and Catalyst Removal:

-

Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with an inert gas.

-

Open the reactor and dilute the reaction mixture with a solvent like ethyl acetate.

-

Crucial Step: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad is pyrophoric and may ignite if allowed to dry in the air. Do not allow the filter cake to dry completely. Immediately quench the filter cake with water after filtration.[1]

-

-

Extraction and Isolation:

-

Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

-

-

Purification: If necessary, the crude product can be purified by standard methods such as vacuum distillation or column chromatography on silica gel.[1]

Visualized Experimental Workflow

The following diagram outlines the general workflow for the catalytic hydrogenation process, from initial setup to final product isolation.

Caption: General workflow for the PtO₂-catalyzed hydrogenation of 4-acetylpyridine.

Conclusion

The catalytic hydrogenation of 4-acetylpyridine to this compound is a highly valuable transformation for accessing key pharmaceutical intermediates. Achieving high chemoselectivity is paramount and can be accomplished through the careful selection of a catalytic system. While various platinum-group metals are effective, the use of PtO₂ (Adams' catalyst) in glacial acetic acid provides a reliable and well-documented method, operating at room temperature to selectively reduce the pyridine ring while preserving the acetyl moiety.[5][6] The provided protocol and workflow offer a robust starting point for researchers aiming to perform this synthesis efficiently and safely.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. future4200.com [future4200.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

The Piperidine-4-one Moiety: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-4-one core is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, ranging from natural alkaloids to synthetic pharmaceuticals, underscores its importance as a "privileged structure." This technical guide provides a comprehensive overview of the biological significance of the piperidine-4-one moiety, with a focus on its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Diverse Pharmacological Profile of Piperidine-4-one Derivatives

The versatility of the piperidine-4-one scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities. Extensive research has demonstrated the potential of these derivatives in several key therapeutic areas.

Anticancer Activity

Piperidine-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

A series of AKT inhibitors with a piperidin-4-yl side chain were synthesized and showed potent anti-proliferative effects on PC-3 prostate cancer cells.[1] One of the most potent compounds, 10h, was identified as a pan-AKT inhibitor and was shown to induce apoptosis in these cells.[1] Another study focused on 3,4,6-trisubstituted piperidine derivatives as orally active Akt inhibitors with low hERG blocking, demonstrating significant tumor growth inhibition in a SKOV3 xenograft model.[2][3]

Furthermore, certain 3,5-bis(ylidene)-4-piperidone derivatives, which are considered curcumin mimics, have shown potent antiproliferative properties against various cancer cell lines, including colon, breast, and skin cancer.[4] Some of these compounds have been found to act as dual inhibitors of human topoisomerase I and IIα.[4]

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50 (µM) |

| Compound 10h | AKT1, PC-3 (prostate) | 3-halogenic pyrazolopyrimidine ring with a piperidin-4-yl side chain | 0.0243 (AKT1), 3.7 (PC-3)[1] |

| GSK690693 (Reference) | AKT1, PC-3 (prostate) | - | - (PC-3 IC50 = 14.1)[1] |

| Compound E22 | Akt1, SKOV3 (ovarian) | 3,4,6-trisubstituted piperidine | - (over 90% tumor growth inhibition in vivo)[2][3] |

| 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | HCT116 (colon), MCF7 (breast) | Arylidene and N-alkylpiperazine substitutions | Potent antiproliferative properties[4] |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | HCT116 (colon), A431 (skin), MCF7 (breast), A549 (lung) | N-alkylsulfonyl and bis(ylidene) substitutions | High potency, minimal cytotoxicity to non-cancer cells[4] |

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperidine-4-one derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.

A study on a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed good antibacterial activity when compared to ampicillin.[5] The thiosemicarbazone derivatives, in particular, showed significant antifungal activity.[5]

| Compound/Series | Microorganism | MIC (µg/mL) |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good activity compared to ampicillin[5] |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant activity compared to terbinafine[5] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and piperidine-4-one derivatives have shown potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Certain piperidine derivatives have been shown to down-regulate TNF-α-induced NF-κB activation, a key pathway in inflammation.[4]

| Compound/Series | Assay | Key Findings |

| 3,5-Bis(ylidene)-4-piperidones | Inhibition of IL-6 and TNF-α in LPS-induced RAW264.7 cells | Promising anti-inflammatory properties[4] |

| Piperine (a piperidine alkaloid) | Interaction with IL-6 | Spontaneous interaction driven by non-specific interactions, causing a local reduction in α-helix structure of IL-6[6][7] |

Mechanisms of Action: Key Signaling Pathways

The biological effects of piperidine-4-one derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[1] Piperidine-4-one-containing compounds have been developed as potent inhibitors of Akt kinase.[1][2][3] These inhibitors typically act by competing with ATP for binding to the kinase domain of Akt, thereby preventing its activation and the subsequent phosphorylation of downstream targets involved in cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-4-one derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and repair.[4] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Certain 3,5-bis(ylidene)-4-piperidone derivatives have been identified as dual inhibitors of topoisomerase I and IIα.[4] These compounds are thought to stabilize the covalent complex between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks.

Caption: Mechanism of topoisomerase inhibition by piperidine-4-one derivatives.

Key Experimental Protocols

The biological evaluation of piperidine-4-one derivatives relies on a variety of standardized in vitro and in vivo assays. Detailed methodologies for some of the key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Piperidine-4-one derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the piperidine-4-one derivative in culture medium. The final DMSO concentration should typically not exceed 0.5%.[10] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO) and blank controls (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[8][10]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][10] The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

3.2.1. Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[11][12][13][14][15]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Piperidine-4-one derivative solution of known concentration

-

Standard antibiotic disks (positive control)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[12]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[12][13] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[12][13]

-

Disk Application: Aseptically place the paper disks impregnated with the piperidine-4-one derivative onto the inoculated agar surface.[12][14] Also, place a standard antibiotic disk as a positive control. Ensure the disks are pressed down firmly to make complete contact with the agar.[12]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[12][14]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14] The size of the zone is indicative of the susceptibility of the microorganism to the compound.

3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][16][17][18]

Materials:

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity and then diluted

-

Cation-adjusted Mueller-Hinton broth (or other suitable broth)

-

Piperidine-4-one derivative stock solution

-

Sterile multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[16]

-

Serial Dilution: Add 100 µL of the piperidine-4-one derivative stock solution to the first well and mix.[16] Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[16] Discard the final 100 µL from the last well of the dilution series.

-

Inoculation: Add a standardized bacterial inoculum (typically 5 x 10^5 CFU/mL final concentration) to each well, except for the sterility control well.[16]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be determined visually or by using a microplate reader.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Piperidine-4-one derivative solution

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into control, standard, and test groups.

-

Compound Administration: Administer the piperidine-4-one derivative (test group), the standard drug (standard group), or the vehicle (control group) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[22]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[19][22]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[22]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion

The piperidine-4-one moiety represents a highly versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated a wide range of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. The continued exploration of the structure-activity relationships of piperidine-4-one derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of this privileged heterocyclic core.

References

- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. mdpi.com [mdpi.com]

- 7. A Computational-Experimental Investigation of the Molecular Mechanism of Interleukin-6-Piperine Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchhub.com [researchhub.com]

- 10. benchchem.com [benchchem.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. asm.org [asm.org]

- 14. microbenotes.com [microbenotes.com]

- 15. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Broth microdilution reference methodology | PDF [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-yl)ethanone, a seemingly simple heterocyclic ketone, has emerged as a pivotal building block in the landscape of modern medicinal chemistry. Its rigid piperidine core and reactive ketone functionality provide a versatile scaffold for the synthesis of a vast array of complex molecules with significant therapeutic potential. This technical guide delves into the discovery and history of this crucial intermediate, presenting a comprehensive overview of its synthesis, applications, and the key experimental methodologies that underpin its use in drug development. By providing detailed protocols, quantitative data, and visual representations of its role in synthetic pathways, this document serves as an essential resource for researchers and scientists dedicated to the innovation of novel therapeutics.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not marked by a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for piperidin-4-ones. These six-membered nitrogen-containing heterocyclic ketones have long been recognized for their prevalence in naturally occurring alkaloids and their immense potential as pharmacophores.

The foundational chemistry that enabled the synthesis of substituted piperidin-4-ones, and by extension this compound, is the Mannich reaction . First described by Carl Mannich in the early 20th century, this organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. The reaction condenses an amine, an aldehyde (often formaldehyde), and a ketone to form a β-amino carbonyl compound, known as a Mannich base.[1][2][3] In the context of piperidin-4-ones, a variation of this reaction, often referred to as a double Mannich reaction, utilizes a primary amine, two equivalents of an aldehyde, and a ketone to construct the piperidine ring.[4][5]

While early methods often suffered from low yields and difficult purification, refinements over the decades have established the Mannich condensation as a robust and versatile tool for the synthesis of a wide variety of piperidin-4-one derivatives.[4][6] The availability of these synthetic routes has made this compound and its precursors readily accessible, solidifying its role as a fundamental starting material in numerous drug discovery programs.

Synthetic Methodologies and Key Experimental Protocols

The Mannich reaction remains a cornerstone for the synthesis of the piperidin-4-one core. Below is a generalized experimental protocol for the synthesis of a substituted piperidin-4-one, illustrating the fundamental principles of the reaction.

General Experimental Protocol: Mannich Condensation for Substituted Piperidin-4-one Synthesis

Objective: To synthesize a 2,6-diaryl-piperidin-4-one via a one-pot Mannich condensation.

Materials:

-

Substituted aromatic aldehyde (2 equivalents)

-

A dialkyl ketone (e.g., acetone, 1 equivalent)

-

Ammonium acetate (1 equivalent)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid

-

Ammonia solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of the substituted aromatic aldehyde (2 equivalents), the dialkyl ketone (1 equivalent), and ammonium acetate (1 equivalent) is dissolved in ethanol.[1]

-

The reaction mixture is refluxed for a specified period, typically several hours, to facilitate the condensation reaction.[1]

-

Upon cooling, the reaction mixture is often allowed to stand, during which the hydrochloride salt of the piperidin-4-one may precipitate.[1]

-

Concentrated hydrochloric acid is added to ensure complete precipitation of the hydrochloride salt.[1]

-

The precipitate is collected by filtration and washed with a cold solvent mixture (e.g., ethanol/ether).[1]

-

The free base is liberated by suspending the hydrochloride salt in a suitable solvent (e.g., acetone or water) and basifying with a strong ammonia solution until the pH is alkaline.[1]

-

The resulting free piperidin-4-one is then extracted with an organic solvent such as dichloromethane.[1]

-

The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-